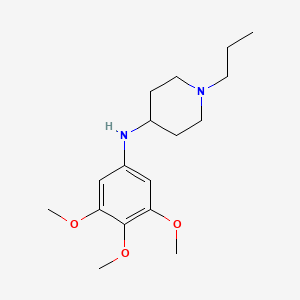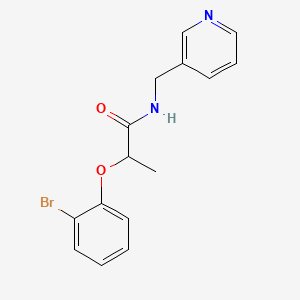
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine, also known as PPT, is a chemical compound that belongs to the class of phenethylamine and amphetamine derivatives. PPT is a potent and selective agonist for the serotonin receptor subtype 5-HT2A, which is involved in various physiological and psychological processes in the brain. PPT has been studied extensively for its potential therapeutic applications in the treatment of mental disorders, such as depression, anxiety, and schizophrenia.
Wirkmechanismus
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine is a potent and selective agonist for the serotonin receptor subtype 5-HT2A, which is involved in various physiological and psychological processes in the brain. The activation of the 5-HT2A receptor by 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine leads to the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has also been shown to modulate the activity of glutamate and GABA neurotransmitter systems, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been shown to have a wide range of biochemical and physiological effects in animal models. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has also been shown to modulate the activity of glutamate and GABA neurotransmitter systems, which are involved in the regulation of mood, anxiety, and cognition. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that these effects are mediated by the activation of the 5-HT2A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise and specific targeting of this receptor subtype. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has several limitations for lab experiments, including its potential toxicity and side effects, which can affect the validity and reliability of experimental results. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine also has limited solubility in water, which can make it difficult to administer in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for the research on 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine. One direction is to further elucidate the mechanism of action of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine and its effects on various neurotransmitter systems in the brain. Another direction is to explore the potential therapeutic applications of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine in the treatment of mental disorders, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to investigate the potential side effects and toxicity of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine, and to develop safer and more effective derivatives of this compound.
Synthesemethoden
The synthesis of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. The nitrostyrene intermediate is then reduced with sodium borohydride to form the amine intermediate, which is further reacted with 1-chloropentane to form 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine. The purity of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine can be improved by recrystallization and purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of mental disorders, such as depression, anxiety, and schizophrenia. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that these effects are mediated by the activation of the 5-HT2A receptor. 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has also been shown to have antipsychotic effects in animal models, and it has been suggested that these effects are mediated by the modulation of dopamine and glutamate neurotransmission.
Eigenschaften
IUPAC Name |
1-propyl-N-(3,4,5-trimethoxyphenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-8-19-9-6-13(7-10-19)18-14-11-15(20-2)17(22-4)16(12-14)21-3/h11-13,18H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGLGTXKGPOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)
![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)
![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5088802.png)
![3-benzyl-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5088808.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5088816.png)
![3-ethyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088821.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5088823.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)
